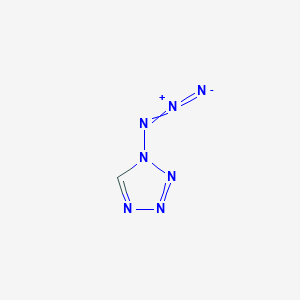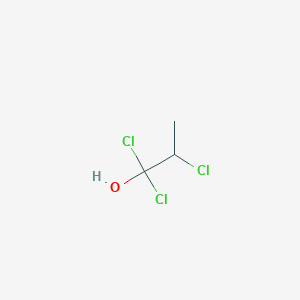![molecular formula C17H29NO4Si B14241368 3-[3-(Triethoxysilyl)propyl]-3,4-dihydro-2H-1,3-benzoxazine CAS No. 213818-61-2](/img/structure/B14241368.png)
3-[3-(Triethoxysilyl)propyl]-3,4-dihydro-2H-1,3-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(Triethoxysilyl)propyl]-3,4-dihydro-2H-1,3-benzoxazine is a compound that combines the properties of silane and benzoxazine. This compound is known for its unique ability to form strong bonds with both organic and inorganic materials, making it highly valuable in various industrial applications. The presence of the triethoxysilyl group allows it to react with hydroxyl groups on surfaces, while the benzoxazine ring provides thermal stability and resistance to chemical degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Triethoxysilyl)propyl]-3,4-dihydro-2H-1,3-benzoxazine typically involves the reaction of 3-aminopropyltriethoxysilane with a benzoxazine precursor. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of large quantities, with careful monitoring of reaction parameters to maintain consistency and quality. The use of continuous flow reactors and automated systems helps in achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Triethoxysilyl)propyl]-3,4-dihydro-2H-1,3-benzoxazine undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can hydrolyze in the presence of water, forming silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of a cross-linked network.
Substitution: The benzoxazine ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles such as amines or thiols, under mild to moderate conditions.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane networks.
Substitution: Formation of substituted benzoxazine derivatives.
Scientific Research Applications
3-[3-(Triethoxysilyl)propyl]-3,4-dihydro-2H-1,3-benzoxazine has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the modification of biomaterials to improve their biocompatibility and functionality.
Medicine: Investigated for its potential use in drug delivery systems and medical implants due to its stability and biocompatibility.
Industry: Utilized in the production of advanced composites, coatings, and adhesives, providing improved mechanical properties and durability.
Mechanism of Action
The mechanism of action of 3-[3-(Triethoxysilyl)propyl]-3,4-dihydro-2H-1,3-benzoxazine involves the interaction of its functional groups with target molecules. The triethoxysilyl group reacts with hydroxyl groups on surfaces, forming strong siloxane bonds. The benzoxazine ring provides thermal stability and resistance to chemical degradation, ensuring the longevity of the material. The compound’s ability to form cross-linked networks enhances the mechanical properties and durability of the materials it is incorporated into.
Comparison with Similar Compounds
Similar Compounds
3-Isocyanatopropyltriethoxysilane: Similar in structure but contains an isocyanate group instead of a benzoxazine ring.
3-Glycidyloxypropyltrimethoxysilane: Contains a glycidyl group, used for similar applications but with different reactivity.
3-Aminopropyltriethoxysilane: Contains an amino group, used as a coupling agent in various applications.
Uniqueness
3-[3-(Triethoxysilyl)propyl]-3,4-dihydro-2H-1,3-benzoxazine is unique due to the presence of both triethoxysilyl and benzoxazine groups. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications. The benzoxazine ring offers superior thermal stability compared to other similar compounds, while the triethoxysilyl group ensures strong adhesion to various surfaces.
Properties
CAS No. |
213818-61-2 |
|---|---|
Molecular Formula |
C17H29NO4Si |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
3-(2,4-dihydro-1,3-benzoxazin-3-yl)propyl-triethoxysilane |
InChI |
InChI=1S/C17H29NO4Si/c1-4-20-23(21-5-2,22-6-3)13-9-12-18-14-16-10-7-8-11-17(16)19-15-18/h7-8,10-11H,4-6,9,12-15H2,1-3H3 |
InChI Key |
NIQLVDSCFZUZMX-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCN1CC2=CC=CC=C2OC1)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


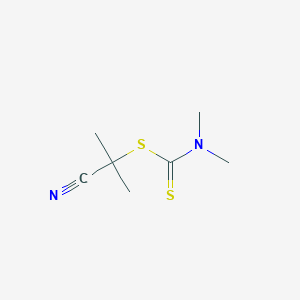
![1,8-Bis[(3-ethyloxetan-3-YL)methoxy]octane-2,7-diol](/img/structure/B14241289.png)
![Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate](/img/structure/B14241291.png)
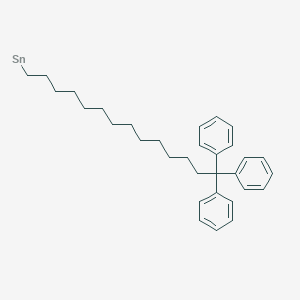
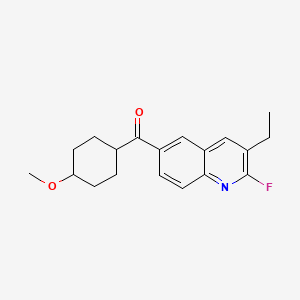
![Ethyl [4-(dimethylamino)phenyl]phenylphosphinate](/img/structure/B14241303.png)
![2,4,6-Tris[2-(4-methoxyphenyl)ethenyl]benzene-1,3,5-tricarbonitrile](/img/structure/B14241304.png)
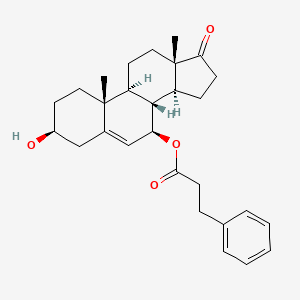
![1-[(4-Bromophenyl)sulfanyl]-3-oxobut-1-en-2-yl 4-nitrobenzoate](/img/structure/B14241333.png)
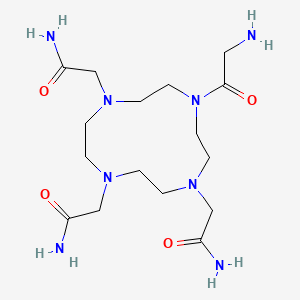
![N-[4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14241342.png)
![Phenol, 3-[(6-quinolinylimino)methyl]-](/img/structure/B14241347.png)
